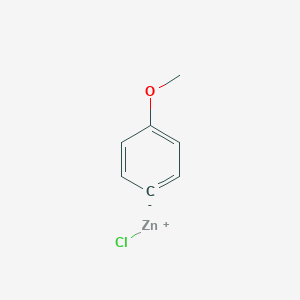

Zinc, chloro(4-methoxyphenyl)-

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93296-09-4 |

|---|---|

Molecular Formula |

C7H7ClOZn |

Molecular Weight |

208.0 g/mol |

IUPAC Name |

chlorozinc(1+);methoxybenzene |

InChI |

InChI=1S/C7H7O.ClH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

AARBOOGYHBLYCA-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=[C-]C=C1.Cl[Zn+] |

Origin of Product |

United States |

Investigative Reactivity Profiles and Mechanistic Pathways in Organic Transformations

Metal-Catalyzed Cross-Coupling Methodologies.

Chloro(4-methoxyphenyl)zinc is a key participant in several metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon bonds. These reactions are widely used in the synthesis of complex organic molecules.

Negishi Coupling Reactions.

The Negishi coupling reaction is a powerful method that couples organic halides or triflates with organozinc compounds. wikipedia.org This reaction is typically catalyzed by palladium or nickel complexes and is valued for its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org

The versatility of the Negishi coupling using arylzinc reagents like chloro(4-methoxyphenyl)zinc is demonstrated by its compatibility with a range of electrophiles. The reaction generally proceeds well with aryl halides (chlorides, bromides, and iodides) and acyl chlorides. wikipedia.orgacs.org

The choice of catalyst and reaction conditions is crucial for the successful coupling of chloro(4-methoxyphenyl)zinc with different electrophiles. For instance, palladium catalysts are often preferred due to their higher yields and greater tolerance for various functional groups. wikipedia.org The use of specific phosphine (B1218219) ligands can significantly enhance the catalytic activity, allowing for the coupling of even challenging substrates like sterically hindered or electron-rich aryl chlorides. acs.org

However, there are limitations. Reactions involving certain functional groups on the aryl halide, such as a nitro group, may require milder conditions (e.g., room temperature) to achieve high yields. acs.org Furthermore, the formation of highly hindered biaryl compounds with multiple ortho substituents can be challenging and may lead to side reactions like homocoupling. acs.org

Table 1: Examples of Negishi Coupling Reactions with Aryl Chlorides

| Electrophile | Catalyst System | Product | Yield (%) | Reference |

| 2-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand 2 | 2'-(N,N-dimethylamino)-6'-methoxy-2-cyanobiphenyl | 66 | acs.org |

| 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2 | 2,6-Dimethoxy-4'-(N,N-dimethylamino)biphenyl | - | acs.org |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / Ligand 2 | 2,3-Dimethyl-4'-nitrobiphenyl | 94 | acs.org |

| 9-Chloroanthracene | Pd₂(dba)₃ / Ligand 2 | 9-(2,6-Dimethylphenyl)anthracene | High | acs.org |

| 1-Chloro-2,6-dimethoxybenzene | Pd₂(dba)₃ / Ligand 2 | 2,6,2',6'-Tetramethoxybiphenyl | - | acs.org |

Note: The table presents a selection of reactions and does not encompass the full scope of possibilities.

Stereochemical control is a critical aspect of many organic syntheses. In the context of Negishi-like couplings, particularly those involving alkenyl halides, maintaining the stereochemistry of the double bond is often a primary objective. Research has shown that by using specific palladium catalysts and reaction conditions, high levels of retention of both E- and Z-olefin geometry can be achieved. nih.gov For instance, the use of a palladium(II) precursor with a specific amphiphilic phosphine ligand in water at room temperature has been shown to be effective in preserving the stereochemistry of the starting alkenyl halide. nih.gov In these reactions, the E-isomer of the alkenyl halide typically reacts faster than the Z-isomer. nih.gov

Zinc-Catalyzed or Zincate-Mediated Suzuki-Miyaura Type Reactions.

While the Suzuki-Miyaura reaction traditionally involves the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, recent studies have explored the use of zinc as a catalyst or mediator. nih.govlibretexts.org In some instances, zinc compounds can catalyze Suzuki-Miyaura-type reactions, offering a less toxic and more economical alternative to palladium. nih.gov

Mechanistic investigations suggest that the in-situ formation of triaryl zincates is a key step in these reactions, facilitating the cross-coupling process. nih.gov These zinc-catalyzed reactions have been shown to be effective for the coupling of benzyl (B1604629) bromides with arylboronic acid pinacol (B44631) esters. nih.gov

Other Transition Metal-Catalyzed Processes Utilizing Arylzinc Reagents.

Beyond palladium and zinc, other transition metals can also catalyze reactions involving arylzinc reagents like chloro(4-methoxyphenyl)zinc. For example, cobalt-catalyzed reductive coupling reactions have been developed for the synthesis of sterically hindered chiral amides. acs.org In these reactions, an organozinc species is implicated as an intermediate, although it is not the primary organometallic reagent. The reaction involves the reductive coupling of isocyanates with alkyl halides, where zinc powder acts as a reductant. acs.org

Nucleophilic Addition and Rearrangement Reactions.

Organozinc reagents, including chloro(4-methoxyphenyl)zinc, can act as nucleophiles in addition reactions to various electrophilic functional groups. For instance, arylzinc bromides have been utilized in Mannich-like multicomponent reactions for the synthesis of pharmaceutically relevant compounds. nih.gov In these reactions, the organozinc reagent adds to an iminium ion or a related species generated in situ. nih.gov

Furthermore, zinc catalysis has been employed in the nucleophilic substitution of chlorosilanes with organomagnesium reagents, where a triorganozincate is proposed as the active nucleophilic species. organic-chemistry.org While not directly involving chloro(4-methoxyphenyl)zinc as the starting reagent, this demonstrates the broader principle of zinc-mediated nucleophilic transformations.

Addition to Carbonyl Compounds (Aldehydes, Ketones)

Organozinc reagents, including arylzinc halides like chloro(4-methoxyphenyl)zinc, are pivotal in the formation of carbon-carbon bonds through nucleophilic addition to carbonyl compounds. researchgate.nettaylorfrancis.com While less reactive than their organolithium or Grignard counterparts, their utility is enhanced by their functional group tolerance and the ability to control stereochemistry. pnas.orgnih.gov The addition of organozinc reagents to aldehydes and ketones is a fundamental method for synthesizing secondary and tertiary alcohols, respectively. researchgate.netlibretexts.org The reactivity of these additions can be significantly influenced by the presence of catalysts or mediators. For instance, Ti(IV)-mediated reactions of alkylzinc iodides with carbonyl compounds yield ω-hydroxyesters and lactones in high yields. taylorfrancis.com

The catalytic asymmetric addition of organozinc reagents to aldehydes is a well-established method, with a variety of chiral ligands developed to induce high enantioselectivity across different aldehyde types. nih.govacs.org While dialkylzinc additions are highly developed, the asymmetric additions of arylzinc reagents are a continuing area of research. nih.gov Some catalysts have shown good enantioselectivity for the reaction of diphenylzinc (B92339) with certain aldehydes, but their general applicability to other arylzinc compounds requires further study. nih.gov Chelation control is another strategy employed to achieve high diastereoselectivity, where a Lewis acid, such as ethyl zinc chloride generated in situ, coordinates to the carbonyl and a nearby heteroatom, directing the nucleophilic attack. researchgate.net

Below is a table summarizing representative examples of organozinc additions to carbonyl compounds, illustrating the scope and typical yields.

| Organozinc Reagent | Carbonyl Substrate | Product Type | Yield (%) | Reference |

| Dialkylzinc | Aromatic/Aliphatic Aldehydes | Secondary Alcohol | High | nih.gov |

| Diphenylzinc | Aromatic/Aliphatic Aldehydes | Secondary Alcohol | Good | nih.gov |

| Alkynylzinc | Aldehydes | Propargyl Alcohol | Good | nih.gov |

| Primary Alkylzinc Iodide (Ti-mediated) | Ketones | Tertiary Alcohol / Lactone | Good-Excellent | taylorfrancis.com |

| Allylic Zinc Bromide | Aldehydes/Ketones | Homoallylic Alcohol | High | taylorfrancis.com |

Cycloaddition Reactions and Investigations of Zwitterionic Intermediates

Cycloaddition reactions are powerful tools for constructing cyclic systems. While one-step, concerted mechanisms were once the accepted model for reactions like the [3+2] cycloaddition, there is growing evidence for stepwise pathways involving zwitterionic or diradical intermediates. mdpi.comnih.govglobalauthorid.com The formation of a zwitterionic intermediate is particularly favored in reactions involving polar interactions between the reactants, the presence of substituents that can stabilize ionic centers, and polar reaction environments. nih.gov

In the context of organozinc reagents like chloro(4-methoxyphenyl)zinc, the polar nature of the carbon-zinc bond could facilitate a stepwise cycloaddition mechanism. The presence of fluoroalkyl substituents, for example, is known to stabilize zwitterionic structures. nih.gov The detection of acyclic adducts alongside the expected cycloadducts in some reaction mixtures strongly suggests the interception of a zwitterionic intermediate before cyclization can occur. nih.gov For instance, in certain [3+2] cycloadditions involving nitrones, zwitterionic intermediates have been identified as key to the reaction mechanism. nih.gov Similarly, the formation of both five- and seven-membered rings in the reaction of a thiocarbonyl ylide with tetracyanoethene points to a common zwitterionic intermediate that cyclizes via competing pathways. mdpi.com Computational studies, often using Density Functional Theory (DFT), are crucial in exploring these pathways, mapping potential energy surfaces, and determining whether a concerted or stepwise mechanism involving a zwitterionic intermediate is more energetically favorable. mdpi.comnih.gov

| Reaction Type | Reactants | Intermediate Type | Key Evidence | Reference |

| [3+2] Cycloaddition | C-arylnitrones, Perfluoroalkene | Zwitterionic (proposed) | Formation of acyclic adducts, polar interactions | nih.gov |

| [3+2] Cycloaddition | Thiocarbonyl ylide, Tetracyanoethene | Zwitterionic | Formation of [3+2] and [3+4] cycloadducts | mdpi.com |

| [6+4] Cycloaddition | Dienamine, Tropone | Zwitterionic | DFT calculations, influence of acid additive | nih.gov |

Zinc-Catalyzed Cyclizative Rearrangements

Zinc catalysts, particularly zinc chloride (ZnCl₂), are effective in promoting complex transformations such as cyclizative rearrangements. nih.govresearchgate.net A notable example is the ZnCl₂-catalyzed cyclizative 1,2-rearrangement for the synthesis of morpholinones bearing aza-quaternary stereocenters. nih.govresearchgate.net This method constructs structurally diverse C3-disubstituted morpholin-2-ones from readily available linear, achiral precursors. nih.gov

Mechanistic investigations reveal that this reaction proceeds through an unusual sequence. It begins with a direct, regioselective formal [4+2] heteroannulation, which forms specific α-iminium/imine hemiacetal intermediates. This is followed by a 1,2-shift of an ester or amide group. nih.gov This pathway is distinct from previously reported aza-benzilic ester rearrangements. nih.gov The reaction demonstrates broad substrate scope, tolerating a range of substituents on the aryl group of the ketoester reactant, including electron-neutral, electron-donating, and electron-withdrawing groups. nih.gov The methodology is also applicable to 2,3-diketoamides and is scalable, affording the desired products in high yields without significant erosion on a gram scale. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features | Reference |

| 2-Aminoethanol derivatives | 2,3-Diketoesters | ZnCl₂ | C3-Disubstituted Morpholin-2-ones | Forms aza-quaternary centers; proceeds via [4+2] followed by 1,2-rearrangement | nih.gov |

| 2-Aminoethanol derivatives | 2,3-Diketoamides | ZnCl₂ | C3-Disubstituted Morpholin-2-ones | High yields, scalable | nih.gov |

General Catalytic Roles of Zinc-Containing Compounds in Organic Synthesis

Zinc Chloride Catalysis in C-C and C-X Bond Formations

Zinc chloride (ZnCl₂) is an inexpensive, abundant, and versatile Lewis acid catalyst used in a wide array of organic transformations, including the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netresearchgate.net In C-C bond formation, ZnCl₂ has been used to catalyze aldol (B89426) reactions, Michael additions, and the alkylation of ketones. researchgate.netresearchgate.net For example, an efficient ZnCl₂-catalyzed selective alkylation of ketones with Grignard reagents (RMgCl) has been reported for the synthesis of tertiary alcohols. researchgate.net Similarly, mixed magnesium-zinc (B8626133) species, formed in situ from Grignard reagents and ZnCl₂, are implicated as the active species in many enhanced reactivity and selectivity applications. pnas.org

In the realm of C-X bond formation, ZnCl₂ has proven effective in synthesizing carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov This protocol is chemoselective, tolerating various other functional groups, and has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine. nih.gov Furthermore, zinc catalysis has been developed for the dual C-X and C-H borylation of aryl halides, producing 1,2-diborylarenes under mild conditions in a novel use of a group XII catalyst for C-H borylation. nih.gov Zinc-catalyzed reductions using silanes also showcase remarkable chemoselectivity, capable of reducing tertiary amides while leaving esters, nitro groups, and even ketones untouched. nih.govorganic-chemistry.org

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| C-C Bond Formation (Alkylation) | Ketones, RMgCl | ZnCl₂ | Tertiary Alcohols | researchgate.net |

| C-X Bond Formation (Carbamates) | Carbamoyl chlorides, Alcohols | ZnCl₂ | Carbamates | nih.gov |

| C-X/C-H Bond Formation (Borylation) | Aryl Halides, B₂pin₂ | Zinc catalyst | 1,2-Diborylarenes | nih.gov |

| C-N Bond Cleavage / C-C Coupling | Aryltrimethylammonium salts, Organozinc reagents | Nickel catalyst (with zinc reagent) | Biaryls | aimspress.com |

Role of Zinc in Hydroamination and Olefin Metathesis Contexts

Zinc catalysts play a significant role in atom-economical C-N bond-forming reactions, particularly hydroamination. nih.govrsc.org Both simple zinc salts like zinc triflate (Zn(OTf)₂) and more complex organometallic zinc compounds are effective for intra- and intermolecular hydroamination. nih.govresearchgate.net Zinc triflate has been shown to smoothly catalyze the intermolecular hydroamination of terminal alkynes with anilines, affording secondary and tertiary amines with high Markovnikov regioselectivity and tolerance for sensitive functional groups like nitro and cyano. nih.gov Mechanistic studies suggest a Lewis acid activation of the C-C multiple bond by the zinc center. researchgate.net Theoretical investigations of the Zn(OTf)₂-catalyzed hydroamination of alkynes favor an outer-sphere mechanism where a non-coordinated amine attacks the zinc-coordinated alkyne. rsc.org

In the context of olefin metathesis, a reaction recognized with the 2005 Nobel Prize in Chemistry, zinc compounds typically act as co-catalysts. libretexts.orgwikipedia.org Early heterogeneous catalyst systems for olefin metathesis were often composed of a high-valent transition metal halide or oxide (e.g., from Mo, W, Re) supported on alumina (B75360) or silica, with an alkyl zinc or alkyl aluminum compound serving as the co-catalyst or activator. libretexts.orgwikipedia.org While highly reactive, these early systems had poor functional group tolerance. libretexts.org The development of well-defined ruthenium (Grubbs) and molybdenum (Schrock) catalysts has since revolutionized the field, offering greater stability and functional group compatibility. organic-chemistry.org

| Reaction | Catalyst System | Substrates | Key Feature | Reference |

| Intermolecular Hydroamination | Zn(OTf)₂ | Terminal Alkynes, Anilines | High Markovnikov selectivity | nih.gov |

| Intramolecular Hydroamination | Zinc aminotroponiminate complexes | Non-activated alkenes | Ligand electronic effects modulate activity | acs.org |

| Olefin Metathesis | High-valent transition metal halide/oxide | Alkenes | Alkyl zinc as co-catalyst | libretexts.org |

Understanding Catalytic Turnover and Selectivity in Zinc-Mediated Reactions

The effectiveness of a catalyst is determined by its activity (turnover frequency) and selectivity. In zinc-mediated reactions, these factors are intricately linked to the catalyst's structure, the reaction conditions, and the nature of the substrate. organic-chemistry.orgresearchgate.net For instance, a novel zinc-catalyzed reduction of tertiary amides using silanes demonstrated remarkable chemoselectivity, tolerating a wide range of otherwise reactive functional groups such as esters, ketones, and nitro groups. nih.govorganic-chemistry.org Mechanistic studies suggested that the zinc catalyst activates the silane (B1218182) rather than the amide's carbonyl group, leading to this unprecedented selectivity. organic-chemistry.org

In heterogeneous catalysis, such as the conversion of syngas (CO/H₂) over zinc-chromium oxide (ZnCrO) catalysts, the selectivity toward different products (e.g., methanol (B129727) vs. methane) is highly dependent on the Zn:Cr ratio. researchgate.net This ratio influences the catalyst's crystalline phase and its ability to form oxygen vacancies, which are crucial for the catalytic cycle. researchgate.net Similarly, in the hydrogenation of CO₂ to methanol over Cu/ZnO catalysts, the intimate contact between copper and zinc phases is critical. nih.gov Operando studies have provided direct evidence that zinc formate (B1220265) is a key reactive intermediate, highlighting how the interplay between different metallic components governs the reaction pathway and catalytic turnover. nih.gov Kinetic studies of zinc-catalyzed cyclization reactions have shown first-order dependence on the catalyst concentration and zero-order dependence on the substrate, indicating that the regeneration of the active catalytic species is the rate-limiting step in the catalytic cycle. acs.org

| Catalytic System | Reaction | Factor Influencing Selectivity/Turnover | Mechanistic Insight | Reference |

| Zinc Acetate (B1210297) / Silane | Amide Reduction | Catalyst-reductant interaction | Zinc activates the silane, not the amide carbonyl | organic-chemistry.org |

| ZnCrO Alloy | Syngas Conversion | Zn:Cr ratio | Ratio controls crystal phase and oxygen vacancy formation | researchgate.net |

| Cu/ZnO | CO₂ Hydrogenation | Cu-Zn interplay | Zinc formate identified as key reactive intermediate | nih.gov |

| Alkyl Zinc Complex | Alkynyl Alcohol Cyclization | Catalyst concentration | First-order kinetics in catalyst, zero-order in substrate | acs.org |

Advanced Methodologies for Structural and Electronic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of chloro(4-methoxyphenyl)zinc in solution. These techniques provide detailed information about the connectivity of atoms and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of an arylzinc compound like chloro(4-methoxyphenyl)zinc, the protons on the phenyl ring would exhibit characteristic chemical shifts and coupling patterns. The protons ortho to the zinc-bearing carbon are expected to be the most deshielded due to the electropositive nature of the zinc atom. The methoxy (B1213986) group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom directly bonded to zinc (ipso-carbon) would show a significant downfield shift. The other aromatic carbons and the methoxy carbon would resonate at their characteristic positions, influenced by the electron-donating methoxy group and the organometallic moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Arylzinc Halides (Data presented is for the analogous compound, phenylzinc chloride, in a suitable deuterated solvent)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| ortho-H | 7.50 - 7.60 (d) | 138.0 - 140.0 |

| meta-H | 7.30 - 7.40 (t) | 128.0 - 129.0 |

| para-H | 7.20 - 7.30 (t) | 126.0 - 127.0 |

| ipso-C | - | 145.0 - 150.0 |

Note: The exact chemical shifts for chloro(4-methoxyphenyl)zinc would be influenced by the methoxy group and may differ slightly from the values for phenylzinc chloride.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations and provides insights into the functional groups present and the nature of chemical bonds.

The FT-IR spectrum of chloro(4-methoxyphenyl)zinc would be dominated by the vibrational modes of the 4-methoxyphenyl (B3050149) group. Key absorptions would include the C-H stretching of the aromatic ring and the methoxy group, C=C stretching vibrations of the phenyl ring, and the C-O stretching of the methoxy ether linkage. The Zn-C and Zn-Cl stretching vibrations would be expected at lower frequencies, typically below 600 cm⁻¹. nih.gov

FT-Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and the Zn-C bond, which often gives a strong Raman signal.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Chloro(4-methoxyphenyl)zinc

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (methoxy) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (ether) | 1300 - 1000 |

| Zn-C Stretch | 600 - 400 |

| Zn-Cl Stretch | Below 400 |

Mass Spectrometry (Electrospray Ionization High-Resolution Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution techniques like ESI-HRMS and MALDI-TOF are particularly powerful.

For chloro(4-methoxyphenyl)zinc, these methods would provide a precise mass-to-charge ratio (m/z) of the molecular ion or its characteristic fragments. This information is invaluable for confirming the molecular formula and identifying the presence of zinc and chlorine through their distinct isotopic patterns.

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of chloro(4-methoxyphenyl)zinc would likely show absorption bands corresponding to the π-π* transitions of the substituted benzene (B151609) ring. The interaction with the zinc atom may cause a slight shift in the absorption maxima compared to anisole. A comprehensive study on zinc chloride has shown its absorbance maximum to be at 197.6 nm. nih.govjpionline.orgnih.gov

Fluorescence spectroscopy measures the emission of light from an excited electronic state. While simple arylzinc halides are not typically known for strong fluorescence, the presence of the methoxy group might induce some emissive properties, which could be characterized by their excitation and emission wavelengths.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Computational and Quantum Chemical Investigations.

Reaction Mechanism Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is an essential tool for mapping the intricate pathways of chemical reactions. For organozinc reagents like chloro(4-methoxyphenyl)zinc, which are frequently used in complex catalytic cycles, these models provide a step-by-step understanding of the reaction mechanism. nih.gov

A chemical reaction proceeds from reactants to products through a high-energy species known as the transition state. wikipedia.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics. For reactions involving chloro(4-methoxyphenyl)zinc, such as the Negishi cross-coupling, computational methods can be employed to locate the transition state structures for key steps like transmetalation and reductive elimination.

The mapping of the reaction pathway, or reaction coordinate, connects the reactants, transition state, and products, providing a detailed picture of the bond-breaking and bond-forming processes. While specific transition state data for reactions of chloro(4-methoxyphenyl)zinc are not available in the reviewed literature, the general mechanism of the Negishi coupling involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the new carbon-carbon bond.

For a hypothetical Negishi coupling reaction involving chloro(4-methoxyphenyl)zinc, the energy profile would reveal the energy of the initial reactants, the palladium catalyst, the oxidative addition product, the transition state for transmetalation, the resulting diorganopalladium intermediate, the transition state for reductive elimination, and the final coupled product. This level of detail allows for the identification of the rate-determining step of the reaction.

| Reaction Step (Hypothetical Negishi Coupling) | Species | Relative Energy (Illustrative) |

| 1 | Reactants + Pd(0) Catalyst | 0 kcal/mol |

| 2 | Oxidative Addition Intermediate | +5 kcal/mol |

| 3 | Transmetalation Transition State | +15 kcal/mol |

| 4 | Diorganopalladium Intermediate | -2 kcal/mol |

| 5 | Reductive Elimination Transition State | +12 kcal/mol |

| 6 | Products + Pd(0) Catalyst | -20 kcal/mol |

This table presents an illustrative energy profile for a hypothetical reaction. Actual values would require specific quantum chemical calculations.

Global Electron Density Theory (GEDT) is a powerful framework for analyzing chemical reactivity based on the flow of electron density between reacting species. Key descriptors in GEDT include chemical potential, hardness, and electrophilicity. These indices can predict the direction and ease of electron transfer in a reaction.

In a reaction involving the nucleophilic chloro(4-methoxyphenyl)zinc and an electrophilic partner, GEDT would predict the flow of electron density from the organozinc reagent to the electrophile. Bond development indices, derived from the topological analysis of the electron localization function (ELF), provide a quantitative measure of bond formation and breaking along the reaction pathway. This allows for a detailed characterization of the synchronicity of the reaction, i.e., whether bonds are formed and broken in a concerted or stepwise manner. While no specific GEDT studies on chloro(4-methoxyphenyl)zinc were found, the general principles of this theory are widely applied to understand the mechanisms of polar and cycloaddition reactions.

Emerging Research Directions and Future Perspectives in Chloro 4 Methoxyphenyl Zinc Chemistry

Design and Synthesis of Novel Organozinc Reagents with Enhanced Reactivity or Selectivity Profiles

The development of new organozinc reagents with tailored properties is a key area of ongoing research. The goal is to create reagents that are more reactive, allowing for milder reaction conditions and broader substrate scope, or more selective, enabling precise control over the outcome of chemical transformations.

One major focus is on the activation of zinc metal, a crucial step in the preparation of organozinc reagents like chloro(4-methoxyphenyl)zinc. Traditional methods often require harsh conditions or activating agents that can complicate purification. Recent studies have delved into the mechanisms of various activating agents, such as lithium chloride and trimethylsilyl (B98337) chloride, to better understand how they facilitate the formation of organozinc compounds. nih.govacs.orgnih.gov This knowledge is paving the way for the rational design of more efficient activation protocols. For instance, the use of lithium chloride has been shown to accelerate the solubilization of organozinc intermediates from the zinc metal surface, a key rate-determining step. nih.gov

Furthermore, researchers are exploring the synthesis of novel organozinc reagents by moving beyond traditional organohalide precursors. A notable example is the nickel-catalyzed reaction of aryldimethylsulfonium triflates with zinc powder to generate salt-free arylzinc triflates. acs.org These new reagents exhibit high reactivity and chemoselectivity in subsequent cross-coupling reactions. acs.org The design of heteroleptic organozinc complexes, which contain different organic or inorganic ligands attached to the zinc center, is another promising avenue. wikipedia.org These complexes can exhibit unique reactivity profiles compared to their homoleptic (containing identical ligands) or simple halide counterparts.

The table below summarizes some of the recent approaches to designing novel organozinc reagents:

| Approach | Key Feature | Potential Advantage |

| Mechanistic understanding of activators | Detailed study of how additives like LiCl and TMSCl promote organozinc formation. nih.govescholarship.org | Rational design of more efficient and milder activation methods. |

| Alternative precursors | Use of arylsulfonium salts instead of organohalides. acs.org | Access to new types of organozinc reagents with unique reactivity. acs.org |

| Heteroleptic complexes | Synthesis of RZnX, where X is a ligand other than a halide. wikipedia.org | Fine-tuning of reactivity and selectivity for specific applications. |

Expansion of the Scope of Zinc-Catalyzed Transformations to New Chemical Space

Chloro(4-methoxyphenyl)zinc and related organozinc reagents are instrumental in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. A significant area of research is dedicated to expanding the scope of these transformations to access novel chemical structures and functionalities.

The Negishi cross-coupling reaction, a cornerstone of organozinc chemistry, continues to be a major focus. wikipedia.orgsemanticscholar.org Efforts are underway to develop more active and robust catalysts, particularly those based on abundant and less toxic metals like nickel and copper, to complement the widely used palladium catalysts. mdpi.com This would not only reduce the cost and environmental impact of these reactions but also potentially unlock new reactivity patterns. For instance, nickel pincer complexes have shown promise in the thiolation of iodobenzene (B50100) using metallic zinc. mdpi.com

Beyond traditional cross-coupling reactions, researchers are exploring the use of organozinc reagents in new types of transformations. Zinc-catalyzed C-S cross-coupling reactions for the synthesis of aryl and alkyl sulfides have been developed, offering a valuable alternative to established methods. rsc.org Furthermore, the development of zinc-catalyzed Suzuki-Miyaura-type reactions represents a significant breakthrough, as zinc is a more earth-abundant and less toxic metal than the traditional palladium catalysts used in this reaction. ed.ac.ukmanchester.ac.uk

The table below highlights some of the expanding applications of zinc-catalyzed transformations:

| Reaction Type | Key Development | Significance |

| Negishi Coupling | Use of nickel and copper catalysts. mdpi.com | More sustainable and potentially new reactivity. mdpi.com |

| C-S Cross-Coupling | Zinc-catalyzed thioetherification of aryl halides. rsc.org | Expands the toolbox for C-S bond formation. rsc.org |

| Suzuki-Miyaura Coupling | First examples of zinc-catalyzed Suzuki-Miyaura reactions. ed.ac.ukmanchester.ac.uk | A more sustainable alternative to palladium catalysis. ed.ac.ukmanchester.ac.uk |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding and Reaction Control

A fundamental understanding of reaction mechanisms is crucial for optimizing existing methods and developing new, more efficient transformations. In the context of chloro(4-methoxyphenyl)zinc chemistry, researchers are increasingly employing advanced spectroscopic and computational techniques to gain unprecedented insights into the intricate steps of organozinc reactions.

Techniques like fluorescence microscopy are being used to visualize and study the formation of organozinc reagents at the single-particle level on the surface of zinc metal. nih.govacs.orgnih.govescholarship.org This has provided direct evidence for a two-step mechanism involving the initial formation of surface-bound organozinc species followed by their solubilization. nih.gov This level of detail was previously inaccessible with bulk measurement techniques.

In parallel, computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics, are being used to model the structures and energies of organozinc reagents and transition states in solution. chemrxiv.orgnih.gov These computational studies, often validated by experimental data from techniques like X-ray absorption spectroscopy, provide a molecular-level picture of solvation effects and the role of additives in influencing reactivity. chemrxiv.org For example, computational studies have been instrumental in elucidating the mechanism of ketone hydroboration catalyzed by organozinc complexes. nih.gov

The synergy between advanced spectroscopy and computation is enabling a more rational approach to reaction design and control. By understanding the key factors that govern reactivity and selectivity, chemists can make more informed choices about reaction conditions, catalysts, and substrates to achieve desired outcomes.

Integration of Chloro(4-methoxyphenyl)zinc in Multi-component Reactions and Complex Molecule Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.orgfu-berlin.de The integration of organozinc reagents like chloro(4-methoxyphenyl)zinc into MCRs is an emerging area with immense potential for the rapid construction of diverse and complex molecular architectures. taylorandfrancis.com

Organozinc reagents can act as versatile nucleophiles in MCRs, participating in reactions like the Ugi and Passerini reactions. nih.gov For instance, a diastereoselective Passerini reaction in the presence of zinc bromide has been used in the synthesis of tubulysin (B8622420) derivatives, potent anticancer agents. nih.gov The ability of organozinc reagents to tolerate a wide range of functional groups makes them particularly well-suited for the complexity of MCRs. uni-muenchen.de

Furthermore, the development of MCRs that generate organozinc intermediates in situ is a particularly exciting prospect. This would streamline synthetic sequences and avoid the need to pre-form and isolate the organozinc reagent. The inherent efficiency of MCRs, combined with the versatility of organozinc chemistry, offers a powerful strategy for accessing libraries of complex molecules for applications in drug discovery and materials science. frontiersin.orgacs.org

Sustainable and Green Chemistry Approaches in Organozinc Synthesis and Catalysis

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing the field of organozinc chemistry. numberanalytics.comnih.govyoutube.com Researchers are actively seeking more sustainable methods for both the synthesis of organozinc reagents and their use in catalytic reactions.

A key focus is the development of greener methods for the synthesis of zinc oxide nanoparticles, which can be precursors to organozinc reagents or used as catalysts themselves. chemistryjournals.netresearchgate.netresearchgate.netmdpi.comnih.gov These methods often utilize plant extracts or other biological materials as reducing and capping agents, avoiding the use of harsh chemicals and high temperatures. chemistryjournals.netmdpi.comnih.gov For example, extracts from banana peels and Plinia cauliflora have been successfully used in the green synthesis of zinc oxide nanoparticles. researchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for preparing Zinc, chloro(4-methoxyphenyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting zinc chloride (ZnCl₂) with a ligand precursor such as 4-methoxyphenylacetamide or derivatives. Key steps include:

Ligand Preparation : Synthesize the methoxyphenyl-containing ligand (e.g., N-(4-methoxyphenyl)acetamide) via nucleophilic substitution or condensation reactions under anhydrous conditions .

Complexation : React the ligand with ZnCl₂ in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 6–12 hours.

- Critical Factors :

- Solvent Choice : THF enhances solubility of hydrophobic ligands, while DMF accelerates reaction rates.

- Stoichiometry : A 1:2 molar ratio (ZnCl₂:ligand) ensures tetrahedral coordination .

- Yield Optimization : Purify via recrystallization from ethanol/water mixtures (yield: 70–85%) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing Zinc, chloro(4-methoxyphenyl)-?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and aromatic proton environments (δ 3.8–4.0 ppm for OCH₃; δ 6.8–7.2 ppm for aromatic protons) .

- FT-IR : Confirm Zn–O and Zn–Cl bonds (stretching vibrations at 450–550 cm⁻¹ and 300–350 cm⁻¹, respectively) .

- Crystallography :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL or SHELXL for structure refinement. The tetrahedral geometry around Zn is confirmed by bond angles (≈109.5°) and bond lengths (Zn–O ≈ 1.95 Å; Zn–Cl ≈ 2.20 Å) .

Q. How is the coordination geometry of Zinc, chloro(4-methoxyphenyl)- determined, and what software tools are recommended?

- Methodological Answer :

- SCXRD Data Analysis :

- Use SHELX suite (SHELXL for refinement) to model the coordination environment. Input HKL files from diffraction experiments (Mo-Kα radiation, λ = 0.71073 Å).

- Validate geometry using PLATON or Mercury for bond-length/angle analysis .

- Example : A Zn(II) complex with N-(4-methoxyphenyl)acetamide ligands exhibited tetrahedral geometry (R factor = 0.047; data-to-parameter ratio = 13.7) .

Advanced Research Questions

Q. How do electronic effects of the methoxy and chloro substituents influence the reactivity of Zinc, chloro(4-methoxyphenyl)- in catalysis?

- Methodological Answer :

- Electron-Donating Methoxy Group : Enhances ligand π-basicity, stabilizing Zn-centered electrophilic intermediates. This facilitates nucleophilic attack in cross-coupling reactions .

- Chloro as a Leaving Group : The Zn–Cl bond’s lability allows ligand exchange, enabling applications in Suzuki-Miyaura couplings.

- Experimental Validation : Compare reaction rates of Zn complexes with/without methoxy substituents using kinetic studies (UV-Vis monitoring at λ = 300–400 nm) .

Q. What computational methods are suitable for modeling the electronic structure of Zinc, chloro(4-methoxyphenyl)-?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/def2-TZVP level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) using GROMACS to study ligand dissociation kinetics .

- Example : DFT studies on analogous Zn complexes revealed charge transfer from methoxy-O to Zn, corroborated by NBO analysis .

Q. How can researchers resolve contradictions in reported coordination numbers (tetrahedral vs. distorted octahedral) for Zinc, chloro(4-methoxyphenyl)- derivatives?

- Methodological Answer :

- Variable-Temperature SCXRD : Assess thermal motion parameters to distinguish static disorder from dynamic effects.

- EPR Spectroscopy : Detect d⁹ configurations (Cu(II) analogs) to infer geometry.

- Case Study : A Zn(II) complex with identical ligands showed tetrahedral geometry, while steric bulk in other studies may induce pseudo-octahedral distortion .

Q. What strategies optimize the biological activity of Zinc, chloro(4-methoxyphenyl)- derivatives for antimicrobial applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the methoxy group’s position (para vs. meta) to alter lipophilicity (logP) and membrane permeability .

- In Silico Screening : Dock Zn complexes into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .

- Validation : MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains (IC₅₀: 10–50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.